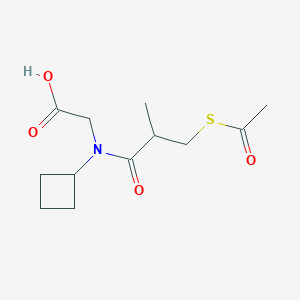
N-(3-Acetylthio-2-methylpropanoyl)-N-cyclobutylglycine
Cat. No. B8358293
M. Wt: 273.35 g/mol
InChI Key: PBODOLPKDOKHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04256761
Procedure details


To a stirred, argon flushed solution of N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester (28.4 g, 0.086 mol) in methylene chloride was added trimethylsilyl iodide (18.0 g, 0.09 mol). After stirring at room temperature for 40 minutes the reaction was quenched by the addition of 50 ml of water. To this mixture, after stirring for 1 hour, was added 150 ml of 4% aqueous HCl, and the mixture was extracted with methylene chloride. The organic extracts were combined, dried over MgSO4, and evaporated to yield 21.9 g (90%) of the desired product as a light brown oil. This compound was characterized as its DCHA salt, prepared by adding DCHA to an ethereal solution of the compound until bringing the solution to pH 9. The salt was collected and recrystallized in acetonitrile to yield a white crystalline solid, m.p. 162.5°-164.5° C.
Name
N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester
Quantity
28.4 g
Type
reactant
Reaction Step One



Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6](=[O:22])[CH2:7][N:8]([C:13](=[O:21])[CH:14]([CH3:20])[CH2:15][S:16][C:17](=[O:19])[CH3:18])[CH:9]1[CH2:12][CH2:11][CH2:10]1)(C)(C)C.C[Si](I)(C)C>C(Cl)Cl>[C:17]([S:16][CH2:15][CH:14]([CH3:20])[C:13]([N:8]([CH:9]1[CH2:10][CH2:11][CH2:12]1)[CH2:7][C:6]([OH:22])=[O:5])=[O:21])(=[O:19])[CH3:18]
|
Inputs


Step One
|
Name
|
N-(3-acetylthio-2-methyl-propanoyl)-N-cyclobutylglycine t-butyl ester
|
|
Quantity
|
28.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CN(C1CCC1)C(C(CSC(C)=O)C)=O)=O
|
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)I
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 40 minutes the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was quenched by the addition of 50 ml of water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
To this mixture, after stirring for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added 150 ml of 4% aqueous HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.9 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
